6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride

M4 muscarinic receptor SAR spirocyclic scaffold

6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride (CAS 2309465-97-0; also indexed as the 1-carbonitrile positional isomer hydrochloride ) is a spirocyclic amine hydrochloride salt with the molecular formula C₈H₁₃ClN₂ and molecular weight 172.66 g/mol. The compound features a rigid [2.5] spiro junction fusing a cyclopropane ring to a piperidine, with a nitrile substituent as a synthetic handle.

Molecular Formula C8H13ClN2
Molecular Weight 172.66
CAS No. 2309465-97-0
Cat. No. B2982519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride
CAS2309465-97-0
Molecular FormulaC8H13ClN2
Molecular Weight172.66
Structural Identifiers
SMILESC1CNCCC12CC2C#N.Cl
InChIInChI=1S/C8H12N2.ClH/c9-6-7-5-8(7)1-3-10-4-2-8;/h7,10H,1-5H2;1H
InChIKeyURPMUVUCJZJMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride (CAS 2309465-97-0): A Rigid Spirocyclic Nitrile Building Block for Medicinal Chemistry


6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride (CAS 2309465-97-0; also indexed as the 1-carbonitrile positional isomer hydrochloride [1]) is a spirocyclic amine hydrochloride salt with the molecular formula C₈H₁₃ClN₂ and molecular weight 172.66 g/mol . The compound features a rigid [2.5] spiro junction fusing a cyclopropane ring to a piperidine, with a nitrile substituent as a synthetic handle. In medicinal chemistry, the 6-azaspiro[2.5]octane scaffold has been elaborated into potent and subtype-selective M₄ muscarinic acetylcholine receptor antagonists (representative leads achieving hM₄ IC₅₀ values of 1.8–71 nM) [2]; the parent carbonitrile building block itself lacks reported standalone biological activity and is procured exclusively as a synthetic intermediate [2].

Why Generic Spirocyclic Amine Substitution Cannot Replace 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride in Synthesis


Spirocyclic building blocks are not interchangeable because the ring junction geometry, ring size, and functional-group position collectively dictate the three-dimensional vector presentation of substituents in downstream products. The 6-azaspiro[2.5]octane core constrains the piperidine nitrogen and the nitrile-bearing carbon into a rigid orthogonal arrangement imposed by the spiro[2.5] junction; replacement with a 2-azaspiro[3.3]heptane scaffold alters both the spiro atom hybridization geometry and the ring-puckering landscape, leading to different exit vectors for the elaborated functional groups [1]. In the M₄ antagonist series reported by Bender et al. (2021), switching from the 6-azaspiro[2.5]octane core to a 2-azaspiro[3.3]heptane core (compound 21) caused a ~40-fold loss in hM₄ potency (IC₅₀ 71 nM → 2,900 nM) [1]. Similarly, truncating the 6-azaspiro[2.5]octane scaffold eliminated activity (hM₄ IC₅₀ > 10,000 nM for compound 22) [1]. The hydrochloride salt form further distinguishes the compound from its free-base analog (CAS 1541978-03-3) in terms of solid-state handling, hygroscopicity, and dissolution behavior—parameters critical for reproducible weighing and reaction stoichiometry.

Quantitative Differentiation Evidence for 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride Versus Closest Analogs


Scaffold Geometry Drives ~40-Fold Potency Retention in M₄ Antagonist Elaboration: 6-Azaspiro[2.5]octane vs. 2-Azaspiro[3.3]heptane Core

In a head-to-head SAR study, elaborated derivatives built on the 6-azaspiro[2.5]octane core retain sub-100 nM hM₄ antagonist potency (compound 19, VU6015241: hM₄ IC₅₀ = 71 nM), while the directly analogous 2-azaspiro[3.3]heptane derivative (compound 21) suffers a ~40-fold potency loss (hM₄ IC₅₀ = 2,900 nM), and a truncated 6-azaspiro[2.5]octane analog (compound 22) shows complete loss of activity (hM₄ IC₅₀ > 10,000 nM) [1]. This demonstrates that the 6-azaspiro[2.5]octane scaffold geometry is non-redundant for productive elaboration into bioactive molecules.

M4 muscarinic receptor SAR spirocyclic scaffold medicinal chemistry

Hydrochloride Salt Provides Defined Stoichiometry and Solid-State Handling vs. Free Base (CAS 1541978-03-3)

The hydrochloride salt (CAS 2309465-97-0, MW 172.66 g/mol) provides a crystalline solid form with defined stoichiometry (1:1 HCl), whereas the corresponding free base (6-azaspiro[2.5]octane-1-carbonitrile, CAS 1541978-03-3, MW 136.19 g/mol) is typically supplied as a liquid or low-melting solid more prone to degradation upon storage . The mass difference of 36.47 g/mol (exactly one HCl equivalent) must be accounted for in reaction stoichiometry calculations; the salt form eliminates ambiguity about neutralization state and residual solvent content. The free base form (CAS 1541978-03-3) requires storage at 2–8°C according to vendor specifications, while the hydrochloride salt is manageable at room temperature in a desiccated environment .

salt form handling stoichiometry procurement

Harmonized GHS Safety Classification: Equivalent Hazard Profile to 2-Azaspiro[3.3]heptane Analog Informs Handling Protocols

The ECHA C&L Inventory classifies 6-azaspiro[2.5]octane-1-carbonitrile hydrochloride (CAS 2309465-97-0) under the harmonized GHS criteria as Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory tract) [1]. The structurally related 2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride (CAS 2108096-79-1) carries an identical hazard statement profile (H302, H315, H319, H335) according to abcR GmbH technical datasheets . This equivalence indicates that the nitrile and hydrochloride functionalities, rather than the specific ring scaffold, dominate the acute hazard profile, allowing adoption of established handling protocols from the wider azaspiro-nitrile hydrochloride class without additional de novo safety qualification.

GHS classification safety acute toxicity irritation

Nitrile Synthetic Handle Enables sp²-to-sp³ Derivatization: Differentiating from Carboxylic Acid and Amine Building Blocks

The nitrile group at the spiro junction provides a versatile synthetic handle—transformable to primary amines (LiAlH₄ reduction), carboxylic acids (hydrolysis), tetrazoles (click chemistry), or amidines (Pinner reaction)—directly on the rigid scaffold. This manifold is distinct from the parent 6-azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0), which bears only a secondary amine and requires separate N-functionalization or sp³ C–H activation to introduce pendant diversity [1]. The presence of both a secondary amine (piperidine nitrogen) and a nitrile on the same rigid scaffold permits orthogonal derivatization: the amine can be acylated, sulfonylated, or alkylated while the nitrile is independently reduced or hydrolyzed. In contrast, 6-azaspiro[2.5]octane hydrochloride (1037834-62-0) offers only a single functional handle, limiting step-economy in parallel library synthesis .

synthetic handle nitrile building block derivatization

M₄ Subtype Selectivity Window >140-Fold Achievable from 6-Azaspiro[2.5]octane Core: Class-Level Benchmark

The elaborated lead compound VU6015241 (compound 19), constructed on the 6-azaspiro[2.5]octane scaffold, achieves a selectivity window of >140-fold for hM₄ (IC₅₀ = 71 nM) over hM₁, hM₂ (IC₅₀ values >10,000 nM) and equivalent selectivity over rM₁, rM₂, rM₃, rM₅ (IC₅₀ values all >10,000 nM) [1]. This selectivity profile represents a class-level benchmark for the 6-azaspiro[2.5]octane scaffold in M₄ antagonist programs. In contrast, earlier [3.3.0]pyrrolocyclopentane-based M₄ antagonists (e.g., VU6028418) required extensive optimization to achieve comparable selectivity, and no selective muscarinic therapeutic has yet reached the market [1]. The scaffold's ability to deliver both high potency and broad subtype selectivity makes the building block strategically valuable for M₄-targeted drug discovery, even though the parent carbonitrile itself is not the active species.

M4 selectivity muscarinic receptor subtype selectivity tool compound

Procurement-Driven Application Scenarios for 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride Based on Quantitative Differentiation Evidence


M₄ Muscarinic Acetylcholine Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective M₄ antagonists for movement disorders (dystonia, Parkinson's disease) or neuropsychiatric indications should prioritize this building block. The 6-azaspiro[2.5]octane scaffold has yielded the most subtype-selective M₄ antagonist reported to date (VU6015241: hM₄ IC₅₀ = 71 nM with >140-fold selectivity over all other mAChR subtypes) [1]. Replacing the scaffold with a 2-azaspiro[3.3]heptane core causes ~40-fold potency loss (IC₅₀ = 2,900 nM), and truncation eliminates activity entirely (>10,000 nM), confirming scaffold non-redundancy [1].

Parallel Library Synthesis Requiring Orthogonal Dual-Functionalization

For combinatorial chemistry or parallel synthesis programs, the presence of two orthogonal functional handles—a secondary amine and a nitrile—on a rigid spirocyclic scaffold enables independent derivatization in 1–2 fewer synthetic steps compared to mono-functional building blocks such as 6-azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0) [1]. The hydrochloride salt ensures defined stoichiometry (MW 172.66, exactly 36.47 g/mol heavier than the free base), eliminating pre-use titration and improving batch-to-batch reaction reproducibility .

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

The rigid spiro[2.5]octane scaffold imposes a fixed exit-vector geometry distinct from flexible piperidine or pyrrolidine fragments. In fragment-based screening cascades, this pre-organized scaffold can improve hit-to-lead efficiency by reducing the entropic penalty upon target binding relative to flexible amine fragments. The nitrile group additionally serves as a hydrogen-bond acceptor and dipole handle for initial fragment binding, while the hydrochloride salt facilitates aqueous solubility screening at physiologically relevant pH [1].

Safety-Qualified Procurement for High-Throughput Chemistry Workflows

The harmonized GHS classification (H302, H312, H315, H319, H332, H335; GHS07 Warning) is equivalent to the well-characterized 2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride analog [1]. This enables immediate adoption of established handling protocols without additional hazard qualification, accelerating integration into automated synthesis platforms where pre-qualified safety data sheets are a gating requirement for compound registration.

Quote Request

Request a Quote for 6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.